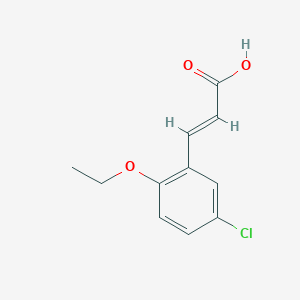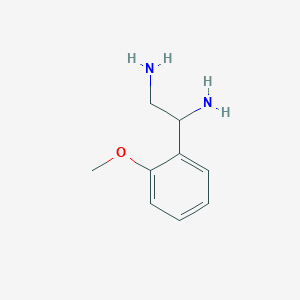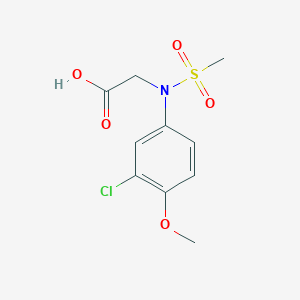
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the chemical family of isoxazoles and is highly effective in controlling weeds, making it an important tool for farmers to protect their crops. In
Wirkmechanismus
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from damage caused by light and other environmental stressors. Without carotenoids, the plant becomes more susceptible to damage and eventually dies. This compound is absorbed by the plant through the roots and leaves and is translocated throughout the plant, providing effective control of weeds.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, this compound can cause skin and eye irritation in humans, and prolonged exposure can lead to respiratory problems. This compound has also been shown to have a negative impact on soil microorganisms and earthworms, which can affect soil health and fertility.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is a highly effective herbicide that is widely used in agriculture. Its low toxicity to mammals and other non-target organisms makes it a safer alternative to other herbicides. However, this compound can have a negative impact on soil health and fertility, which can limit its use in certain farming systems. In lab experiments, this compound can be used to study the impact of herbicides on plant physiology and the environment.
Zukünftige Richtungen
There are several future directions for research on (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid. One area of research is the development of new formulations of this compound that are more effective and have a lower impact on the environment. Another area of research is the impact of this compound on soil health and fertility, and how this can be mitigated through the use of cover crops and other management practices. Finally, research is needed to better understand the impact of this compound on non-target organisms, and how this can be minimized through the use of targeted application methods.
Synthesemethoden
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is synthesized through a multistep process that involves the reaction of 5-chloro-2-ethoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with methyl acrylate in the presence of a base to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that this compound is highly effective in controlling weeds, especially in soybean crops. This compound has also been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHHHPGJWJFH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)



![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)

![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)
